![molecular formula C50H67N13O14 B020238 (2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-氨基-3-羟基-1-氧代丁烷-2-基]氨基]-2-氧代乙基]氨基]-3-(1H-吲哚-3-基)-1-氧代丙烷-2-基]氨基]-2-氧代乙基]氨基甲酰基]吡咯烷-1-基]-3-羟基-1-氧代丙烷-2-基]氨基]-1-氧代-3-苯基丙烷-2-基]-2-[[(2S)-3-甲基-2-[[(2S)-5-氧代吡咯烷-2-羰基]氨基]丁酰]氨基]丁二酰胺 CAS No. 106018-36-4](/img/structure/B20238.png)

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-氨基-3-羟基-1-氧代丁烷-2-基]氨基]-2-氧代乙基]氨基]-3-(1H-吲哚-3-基)-1-氧代丙烷-2-基]氨基]-2-氧代乙基]氨基甲酰基]吡咯烷-1-基]-3-羟基-1-氧代丙烷-2-基]氨基]-1-氧代-3-苯基丙烷-2-基]-2-[[(2S)-3-甲基-2-[[(2S)-5-氧代吡咯烷-2-羰基]氨基]丁酰]氨基]丁二酰胺

描述

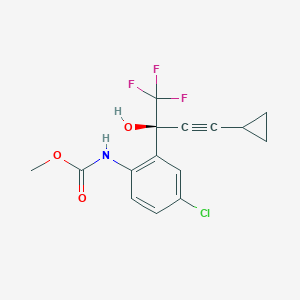

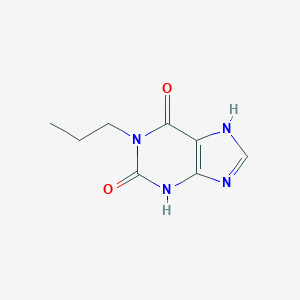

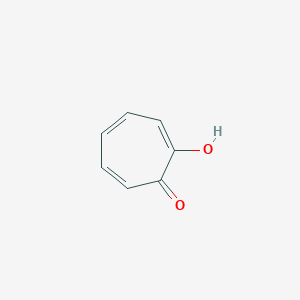

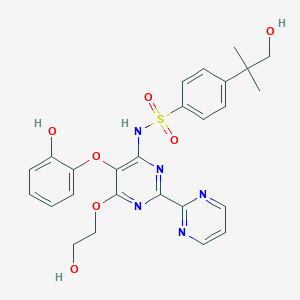

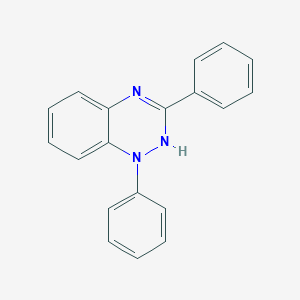

The synthesis and analysis of complex organic compounds, particularly those involving multiple chiral centers and functional groups, such as the one described, are crucial in organic chemistry and medicinal research. These compounds often exhibit significant biological activity and are of interest for drug development and material science.

Synthesis Analysis

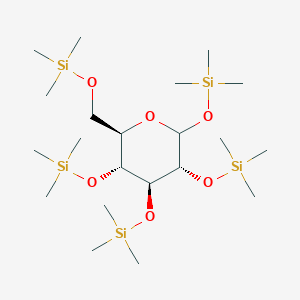

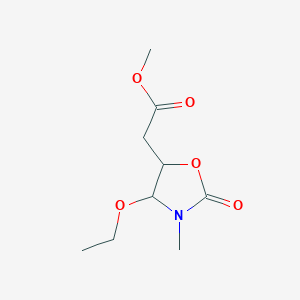

Research on related compounds, such as pyrrolidine derivatives, involves multi-step synthetic routes that carefully introduce chiral centers and functional groups. For example, studies have shown methods for synthesizing enantiomerically pure derivatives through 1,3-dipolar cycloaddition reactions, utilizing sugar enones and azomethine ylides derived from natural amino acids (Oliveira Udry et al., 2016).

Molecular Structure Analysis

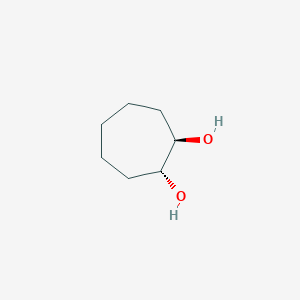

The determination of molecular structures of complex organic molecules often employs X-ray crystallography. This technique has been used to ascertain the absolute configuration of asymmetric carbon atoms in related compounds, providing insights into their three-dimensional arrangement and potential for interactions (Chiaroni et al., 1997).

Chemical Reactions and Properties

Complex organic molecules undergo a variety of chemical reactions, depending on their functional groups. For instance, the unique oxidation of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin showcases the oxidative C-N bond cleavage, leading to the formation of N-acyl amino acids, demonstrating the compound's reactivity and potential transformations (Ito et al., 2005).

Physical Properties Analysis

The physical properties of such complex compounds, including solubility, melting point, and crystalline structure, are often determined through empirical studies. These properties are crucial for understanding the compound's behavior in various solvents and conditions, which is essential for its application in synthesis and drug formulation.

Chemical Properties Analysis

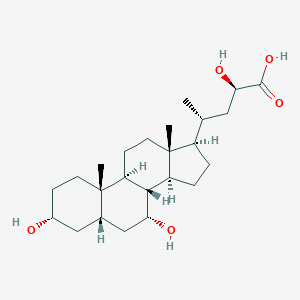

The chemical properties, including acidity, basicity, reactivity with different reagents, and stability under various conditions, are determined through both experimental and computational methods. Studies on related compounds have explored their potential as inhibitors for specific enzymes, showcasing the importance of understanding the chemical properties for biological applications (Wannamaker et al., 2007).

科学研究应用

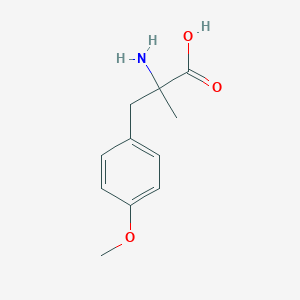

合成和生物活性

杀菌活性: 田等人的研究 (2021) 专注于合成对辣椒疫霉具有优异活性的新型氨基酸衍生物,突出了此类化合物在开发新型杀菌剂中的潜力 (Tian, Gao, Peng, Zhang, Zhao, & Liu, 2021).

杀菌活性: Zadrazilova 等人 (2015) 评估了取代的苯甲酰胺对耐甲氧西林金黄色葡萄球菌 (MRSA) 的杀菌活性,表明复杂有机化合物在对抗抗生素耐药菌方面的治疗潜力 (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).

合成和表征

- 肽衍生物: Vigorov 等人 (2011) 合成了和表征了涉及复杂氨基酸的立体异构体,探索了它们在创建具有特定生物活性的新化学实体中的潜力 (Vigorov, Nizova, Shalunova, Grishakov, Sadretdinova, Ganebnykh, Ezhikova, & Kodess, 2011).

作用机制和降解

- 二肽降解: Kearney 等人 (1993) 研究了 CI-988(一种促胆囊收缩素 B 受体拮抗剂)的降解机制,提供了关于结构变化如何影响复杂分子的稳定性和降解的见解 (Kearney, Mehta, & Radebaugh, 1993).

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H67N13O14/c1-25(2)41(62-45(72)31-15-16-38(67)56-31)49(76)59-34(20-37(51)66)47(74)58-32(18-27-10-5-4-6-11-27)46(73)60-35(24-64)50(77)63-17-9-14-36(63)48(75)55-22-39(68)57-33(19-28-21-53-30-13-8-7-12-29(28)30)44(71)54-23-40(69)61-42(26(3)65)43(52)70/h4-8,10-13,21,25-26,31-36,41-42,53,64-65H,9,14-20,22-24H2,1-3H3,(H2,51,66)(H2,52,70)(H,54,71)(H,55,75)(H,56,67)(H,57,68)(H,58,74)(H,59,76)(H,60,73)(H,61,69)(H,62,72)/t26-,31+,32+,33+,34+,35+,36+,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXHBXCOYZFUSO-VCGRHRPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H67N13O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hypertrehalosemic neuropeptide | |

CAS RN |

106018-36-4 | |

| Record name | Hypertrehalosemic neuropeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106018364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。